5-Amino-DL-tryptophan

Übersicht

Beschreibung

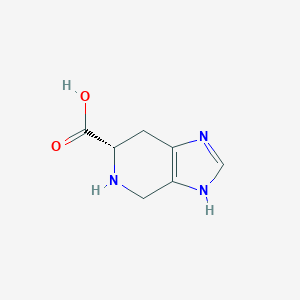

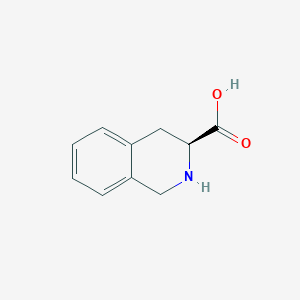

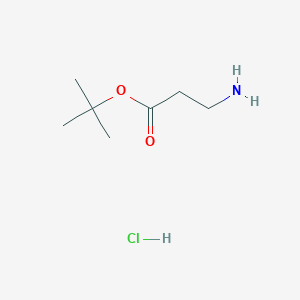

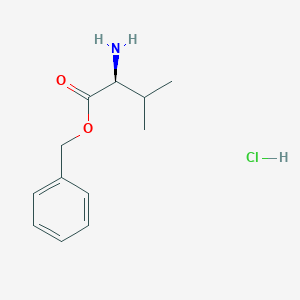

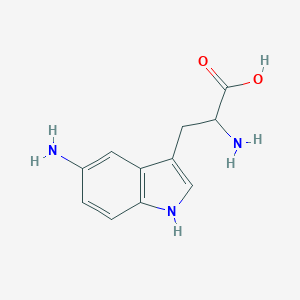

5-Amino-DL-tryptophan is a variant of the amino acid tryptophan with an additional amino group . It has a molecular weight of 219.24 and its IUPAC name is 5-aminotryptophan . It is often used in research and not for use in humans .

Synthesis Analysis

The synthesis of DL-tryptophan has been studied using a modified broad specificity amino acid racemase from Pseudomonas putida IFO 12996 . This enzyme has broad substrate specificity and has been considered as a possible catalyst for converting inexpensive L-amino acids to DL-amino acid racemates .

Molecular Structure Analysis

The molecular formula of 5-Amino-DL-tryptophan is C11H13N3O2 . It is the largest coded amino acid in the natural series due to its unique indole moiety composed of a benzene ring fused to a pyrrole ring .

Chemical Reactions Analysis

Tryptophan, the precursor of 5-Amino-DL-tryptophan, is involved in various metabolic pathways that produce a series of metabolites called tryptophan Catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage .

Physical And Chemical Properties Analysis

5-Amino-DL-tryptophan is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers . It has a hydrophobic character but can also engage in many types of interactions, such as π–cation or hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

A method has been developed for the selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This method, known as tryptophan chemical ligation by cyclization (Trp-CLiC), allows for the systematic, proteome-wide identification of tryptophan residues .

Methods of Application

The method involves the use of reagents containing oxaziridine for selective labelling with the amino acid methionine by redox-activated chemical tagging (ReACT) . The reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .

Results or Outcomes

Trp-CLiC offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes .

2. Industrial Biomanufacturing of Tryptophan Derivatives

Summary of the Application

Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway . These derivatives have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industries .

Methods of Application

The biosynthesis method combines metabolic engineering with synthetic biology and system biology . It uses the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .

Results or Outcomes

Various tryptophan derivatives are produced using this method . These derivatives play an important role in treating diseases and improving life .

3. Tryptophan Cation–π Interactions

Summary of the Application

Tryptophan residues can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Methods of Application

The method involves the use of reagents containing oxaziridine for selective labelling with the amino acid methionine by redox-activated chemical tagging (ReACT) . The reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .

Results or Outcomes

This method enables systematic, proteome-wide identification of tryptophan residues . It offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes .

4. Biosynthesis of Tryptophan Derivatives

Summary of the Application

Tryptophan derivatives such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein are produced in the tryptophan metabolic pathway . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industries .

Methods of Application

The biosynthesis method combines metabolic engineering with synthetic biology and system biology . It uses the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .

Results or Outcomes

Various tryptophan derivatives are produced using this method . These derivatives play an important role in treating diseases and improving life .

5. Tryptophan Cation–π Interactions

Summary of the Application

Tryptophan residues can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Methods of Application

The method involves the use of reagents containing oxaziridine for selective labelling with the amino acid methionine by redox-activated chemical tagging (ReACT) . The reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .

Results or Outcomes

This method enables systematic, proteome-wide identification of tryptophan residues . It offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes .

6. Biosynthesis of Tryptophan Derivatives

Summary of the Application

Tryptophan derivatives such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein are produced in the tryptophan metabolic pathway . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industries .

Methods of Application

The biosynthesis method combines metabolic engineering with synthetic biology and system biology . It uses the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .

Results or Outcomes

Various tryptophan derivatives are produced using this method . These derivatives play an important role in treating diseases and improving life .

Safety And Hazards

Zukünftige Richtungen

The future research prospects of 5-Amino-DL-tryptophan could be in the area of metabolic engineering for the efficient production of L-tryptophan, an important raw material for the pharmaceutical, food, and feed industry . Additionally, the unique properties of tryptophan and its role in membrane proteins could be further explored .

Eigenschaften

IUPAC Name |

2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJSNEKCXVFDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398572 | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-DL-tryptophan | |

CAS RN |

6383-69-3 | |

| Record name | 6383-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AMINO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.